2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-3-carboxylic acid
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Overview
Description
2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group transformations to introduce the furan ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring that have diverse applications in chemistry and biology.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, contributing to their biological activities[][5].
Uniqueness
2-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-furoic acid is unique due to its specific combination of a furan ring, triazole moiety, and phenyl group, which together contribute to its distinct chemical and biological properties[5][5].
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-10-13(15(20)21)8-12(22-10)9-23-16-18-17-14(19(16)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,20,21) |
InChI Key |
DCZQLWZLLDUCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CSC2=NN=C(N2C)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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